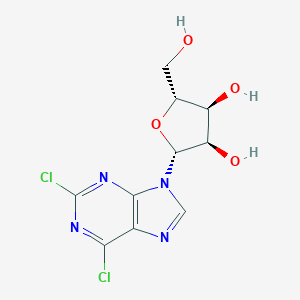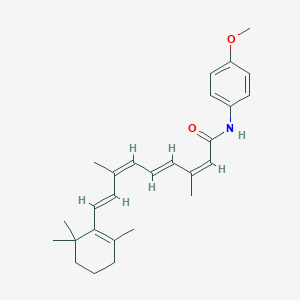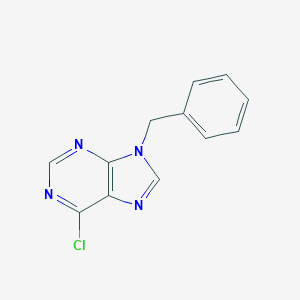
9-benzyl-6-chloro-9H-purine
Overview
Description
9-Benzyl-6-chloro-9H-purine: is a heterocyclic compound belonging to the purine family. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The compound this compound is characterized by the presence of a benzyl group at the 9th position and a chlorine atom at the 6th position of the purine ring. This structural modification imparts unique chemical and biological properties to the compound, making it valuable in scientific research and industrial applications .
Mechanism of Action
Target of Action
9-Benzyl-6-chloro-9H-purine is a purine derivative . Purine is a fundamental motif in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry . Therefore, the primary targets of this compound are likely to be the enzymes and proteins that interact with purine motifs.
Mode of Action
For instance, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) . In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving purine metabolism. Purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities such as antimalarial activity . They also serve as T. brucei’s cysteine protease inhibitors to cure the Human African trypanosomiasis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential role in inhibiting T. brucei’s cysteine protease , it could have effects on protein degradation pathways and potentially induce cell death in certain contexts.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, the presence of other molecules, and the specific cellular environment. For instance, the compound’s storage conditions are recommended to be in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-benzyl-6-chloro-9H-purine typically involves the alkylation of 6-chloropurine with benzyl halides. One common method is to react 6-chloropurine with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out at room temperature or slightly elevated temperatures until the starting materials are consumed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 9-Benzyl-6-chloro-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Cyanation Reactions: Direct regioselective C-H cyanation can be performed to introduce a cyano group at specific positions on the purine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) in solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cyanation Reactions: Triflic anhydride activation followed by nucleophilic cyanation with trimethylsilyl cyanide (TMSCN).
Major Products Formed:
- Substituted purines with various functional groups (e.g., amino, thiol).
- Oxo derivatives and amino derivatives.
- Cyanated purine derivatives .
Scientific Research Applications
Chemistry: 9-Benzyl-6-chloro-9H-purine is used as a building block in the synthesis of more complex purine derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in nucleotide metabolism, making it a candidate for drug development.
Medicine: The compound’s ability to interact with biological targets has led to investigations into its potential therapeutic applications. It is being explored for its antiviral, anticancer, and antimicrobial properties.
Comparison with Similar Compounds
6-Chloropurine: Lacks the benzyl group at the 9th position, resulting in different chemical and biological properties.
9-Benzyl-9H-purine: Lacks the chlorine atom at the 6th position, affecting its reactivity and interactions.
6-Benzyl-9H-purine: Has a benzyl group at the 6th position instead of the 9th, leading to different substitution patterns and biological activities.
Uniqueness: 9-Benzyl-6-chloro-9H-purine’s unique combination of a benzyl group at the 9th position and a chlorine atom at the 6th position imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
9-benzyl-6-chloropurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEFCVAMNJICJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282397 | |
| Record name | 9-benzyl-6-chloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1928-76-3 | |
| Record name | 1928-76-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-benzyl-6-chloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 1,4-diazabicyclo[2.2.2]octane (DABCO) in reactions involving 2-amino-9-benzyl-6-chloro-9H-purine?
A: 1,4-Diazabicyclo[2.2.2]octane (DABCO) acts as a catalyst in reactions involving 2-amino-9-benzyl-6-chloro-9H-purine [, ]. It facilitates the displacement of the chlorine atom at the 6-position by nucleophiles such as alkoxides and cyanide ions. This catalytic activity of DABCO allows for milder reaction conditions and often leads to improved yields of desired products.
Q2: What are the possible products formed when 2-amino-9-benzyl-6-chloro-9H-purine reacts in the presence of DABCO?
A: The reaction outcome depends on the specific reagents and conditions employed [, ]:
Q3: Are there any characterized intermediates formed during these reactions?
A: Yes, research has identified 1-1-(2-amino-9-benzyl-9H-purin-6-yl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride as an intermediate formed during the reaction of DABCO with 2-amino-9-benzyl-6-chloro-9H-purine in DMF []. This intermediate further reacts with nucleophiles to give the final product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


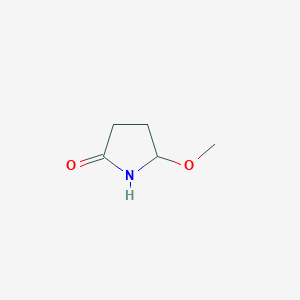
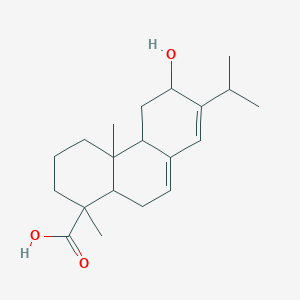
![13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B16331.png)
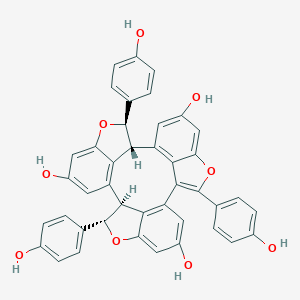
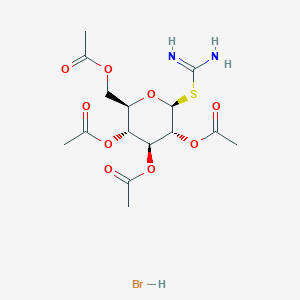
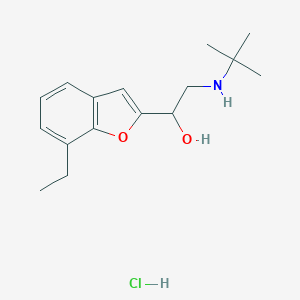

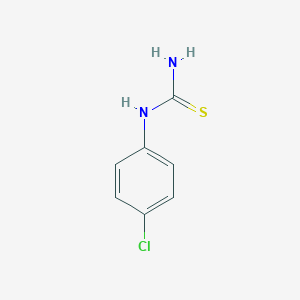
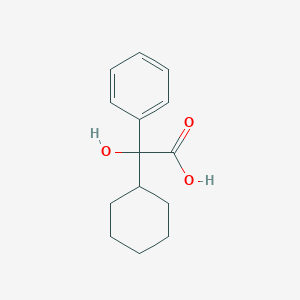
![4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol](/img/structure/B16347.png)
